molecular formula C9H13NO B2639120 2-(4-(Methylamino)phenyl)ethanol CAS No. 812640-16-7

2-(4-(Methylamino)phenyl)ethanol

Cat. No.: B2639120
CAS No.: 812640-16-7
M. Wt: 151.209
InChI Key: HHUWVKBILJVBDM-UHFFFAOYSA-N
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Description

2-(4-(Methylamino)phenyl)ethanol is an organic compound with the molecular formula C9H13NO It is a derivative of phenylethanol, where the phenyl ring is substituted with a methylamino group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Methylamino)phenyl)ethanol typically involves the reaction of 4-nitrophenylethanol with methylamine. The nitro group is first reduced to an amino group, which then reacts with methylamine to form the desired product. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Methylamino)phenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced further to form different amines.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-(methylamino)acetophenone, while reduction could produce various secondary or tertiary amines.

Scientific Research Applications

2-(4-(Methylamino)phenyl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-(Methylamino)phenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methylamino group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenylethanol: Lacks the methylamino substitution, resulting in different chemical properties and reactivity.

    4-(Methylamino)acetophenone: Similar structure but with a ketone group instead of a hydroxyl group.

    N-Methylphenethylamine: Similar amine substitution but with a different overall structure.

Uniqueness

2-(4-(Methylamino)phenyl)ethanol is unique due to the presence of both a hydroxyl group and a methylamino group on the phenyl ring

Properties

IUPAC Name

2-[4-(methylamino)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-10-9-4-2-8(3-5-9)6-7-11/h2-5,10-11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUWVKBILJVBDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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